molecular formula C13H15NO B2694856 N-[1-(2-Methylphenyl)cyclopropyl]prop-2-enamide CAS No. 2361641-10-1

N-[1-(2-Methylphenyl)cyclopropyl]prop-2-enamide

Cat. No.: B2694856
CAS No.: 2361641-10-1
M. Wt: 201.269
InChI Key: YOGDTYHORIDUEP-UHFFFAOYSA-N
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Description

N-[1-(2-Methylphenyl)cyclopropyl]prop-2-enamide is an organic compound characterized by the presence of a cyclopropyl group attached to a 2-methylphenyl ring and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Methylphenyl)cyclopropyl]prop-2-enamide typically involves the formation of the cyclopropyl ring followed by the attachment of the 2-methylphenyl and prop-2-enamide groups. One common method for synthesizing cyclopropanes is the reaction of carbenes with alkenes . For instance, the reaction of diazomethane with an alkene can generate a cyclopropane ring. The subsequent steps involve functionalizing the cyclopropane with the 2-methylphenyl and prop-2-enamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of specialized reactors and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Methylphenyl)cyclopropyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(2-Methylphenyl)cyclopropyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[1-(2-Methylphenyl)cyclopropyl]prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl ring adds strain and reactivity, while the 2-methylphenyl and prop-2-enamide groups contribute to its versatility in various reactions and applications.

This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[1-(2-methylphenyl)cyclopropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-3-12(15)14-13(8-9-13)11-7-5-4-6-10(11)2/h3-7H,1,8-9H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGDTYHORIDUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CC2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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